4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid is an organic compound known for its versatile applications in various scientific fields. This compound is characterized by the presence of both amino and hydroxyethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of glycine with ethylene oxide, followed by hydrolysis of the resultant lactone . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety, efficiency, and cost-effectiveness. The use of catalysts and controlled reaction environments are common practices to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. Its hydroxyethyl groups play a crucial role in these interactions, facilitating binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid:
N,N-Bis(2-hydroxyethyl)glycine:
Uniqueness
4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific scientific and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
91923-11-4 |
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Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO5/c10-5-3-9(4-6-11)7(12)1-2-8(13)14/h1-2,10-11H,3-6H2,(H,13,14) |
InChI Key |
YPJOGRIAIGSAAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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